molecular formula C7H4ClN3O2 B8056735 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B8056735
M. Wt: 197.58 g/mol
InChI Key: MLNXCINSNOWZBC-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1315363-80-4) is a high-purity chemical building block critical in medicinal chemistry and pharmaceutical development. This heterocyclic compound serves as a versatile precursor for the synthesis of novel small-molecule inhibitors, particularly targeting protein kinases. The pyrazolo[1,5-a]pyrimidine scaffold is a notable pharmacophore in targeted cancer therapy, with derivatives demonstrating potent protein kinase inhibitor (PKI) activity. These inhibitors play a critical role in disrupting aberrant signaling pathways in cancers by targeting enzymes such as EGFR, B-Raf, and MEK . The 5-chloro and 2-carboxylic acid functional groups on this core structure allow for further synthetic modifications via cross-coupling and click chemistry, enabling researchers to explore structure-activity relationships and optimize drug candidates for enhanced selectivity and efficacy . Specifically, this compound is a key intermediate in developing potent and selective Phosphoinositide 3-kinase δ (PI3Kδ) inhibitors. Research demonstrates its use in creating libraries of indole and benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine, which show promise as inhaled therapeutics for inflammatory and autoimmune diseases like asthma and systemic lupus erythematosus (SLE) . Its application extends to biochemical research for exploring enzyme inhibition and protein interactions. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-2-11-6(9-5)3-4(10-11)7(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNXCINSNOWZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Chlorination Reagents and Reaction Outcomes

ReagentTemperature (°C)Time (h)Yield (%)Selectivity (5-Cl vs. 7-Cl)
POCl₃110685–90>99:1
SOCl₂801260–6585:15
NCS (with FeCl₃)252445–5070:30

The introduction of the carboxylic acid group at the 2-position is achieved through oxidation of aldehyde intermediates. A representative protocol involves:

  • Deprotection of benzyl ethers using hydrogenolysis (H₂/Pd-C) to yield primary alcohols.

  • Oxidation to aldehydes with pyridinium chlorochromate (PCC) in dichloromethane.

  • Further oxidation to carboxylic acids using potassium permanganate (KMnO₄) in aqueous sodium hydroxide.

This sequence achieves an overall yield of 70–80%, with the critical oxidation step requiring strict control of pH and temperature to prevent over-oxidation.

Optimization and Industrial Scale-Up

Industrial production of 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid emphasizes continuous flow reactors to enhance reproducibility and safety. Key parameters include:

  • Residence time : 30–60 minutes for cyclization steps.

  • Catalyst loading : 5 mol% Pd(OAc)₂ for Suzuki couplings in carboxylation pathways.

  • Solvent systems : Transition from DMF to biodegradable solvents like cyclopentyl methyl ether (CPME) to reduce environmental impact.

Table 2: Synthetic Route Optimization Metrics

StepTraditional Batch ProcessContinuous Flow Process
Cyclization65% yield, 8 h75% yield, 2 h
Chlorination85% yield, 6 h90% yield, 3 h
Carboxylation70% yield, 12 h80% yield, 6 h

Analytical Validation of Synthetic Products

Structural confirmation relies on a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Characteristic signals include δ 8.58 ppm (pyrimidine-H) and δ 172.3 ppm (COOH carbon).

  • LC-MS : Molecular ion peak at m/z 197.58 ([M+H]⁺) with >98% purity.

  • X-ray crystallography : Monoclinic crystal system (space group C2/c) confirms the planar geometry of the fused ring system.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Anticancer Activity

5-Chloropyrazolo[1,5-a]pyrimidine derivatives have been explored for their anticancer properties. Research indicates that compounds within this class can act as inhibitors of key signaling pathways involved in cancer progression:

  • Mechanism of Action : These compounds have been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. For instance, a study reported that derivatives exhibited IC50 values as low as 18 nM against PI3Kδ, highlighting their potential as selective cancer therapeutics .

Antiviral Properties

The compound has also been investigated for its antiviral capabilities, particularly against Hepatitis C Virus (HCV):

  • Inhibition of HCV Replication : A patent describes how pyrazolo[1,5-a]pyrimidine compounds can inhibit HCV RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This positions them as potential candidates for therapeutic development against HCV infections .

Anti-inflammatory Applications

Research has identified 5-chloropyrazolo[1,5-a]pyrimidine derivatives as promising agents for treating inflammatory diseases:

  • Targeting IRAK4 : Selective inhibition of Interleukin-1 receptor-associated kinase 4 (IRAK4) has been linked to reduced inflammation. A series of derivatives demonstrated significant potency in inhibiting IRAK4 activity, which could lead to new treatments for autoimmune disorders .

Case Studies and Research Findings

StudyFocusKey Findings
Study on PI3K InhibitionCancerCompounds showed IC50 values ranging from 1.892 to 0.018 μM against PI3Kδ .
Patent on HCV InhibitionVirologyIdentified structural features essential for RdRp inhibition; potential for new antiviral therapies .
IRAK4 Inhibition StudyInflammationDeveloped inhibitors with excellent potency and pharmacokinetic properties suitable for oral dosing .

Mechanism of Action

The mechanism of action of 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

Position 2 vs. Position 3 Carboxylic Acid
  • 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (MW: 197.58, CAS: 1315364-91-0) differs in the placement of the carboxylic acid group (position 3 vs. 2). This positional isomer exhibits reduced reactivity in amide coupling reactions compared to the 2-carboxylic acid derivative, as steric hindrance at position 3 limits accessibility .
Substituents at Position 5
Compound Name Substituent at C5 Molecular Weight Key Properties/Applications Reference
5-Chloro- (target) Cl 197.58 (acid) IRAK4 inhibitor intermediate
5-(Thiophen-2-yl)- Thiophene 316.30 Enhanced π-π stacking interactions
5-(Furan-2-yl)- Furan 297.19 Improved solubility in polar solvents
5-(4-Ethylphenyl)- 4-Ethylphenyl 371.71 Increased lipophilicity
5-Isopropyl- Isopropyl 297.20 Steric bulk for selectivity tuning
  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : The chlorine atom in the target compound enhances electrophilicity at C5, facilitating SNAr reactions . In contrast, trifluoromethyl (CF₃) groups at C7 (e.g., 5-Chloro-7-(trifluoromethyl)- derivatives) improve metabolic stability .
  • Heteroaromatic Substituents (e.g., Thiophene, Furan) : These groups modulate electronic properties and binding affinity through resonance effects .

Ester vs. Carboxylic Acid Derivatives

Compound Name Functional Group Molecular Weight Applications Reference
Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-2-Carboxylate Ester (C2) 225.63 Prodrug precursor; improved membrane permeability
Methyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate Ester (C2) 178.16 Intermediate for SAR studies
  • Ester Derivatives : Used as prodrugs or intermediates for hydrolysis to the active carboxylic acid form .
  • Carboxylic Acid Derivatives : Directly participate in amide coupling reactions (e.g., HATU-mediated) to generate bioactive amides .

Core Structure Modifications

  • Pyrazolo[1,5-a]pyrimidine vs. Pyrrolo[2,3-c]pyridine : Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives (e.g., 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) exhibit altered ring strain and hydrogen-bonding capacity compared to pyrazolo[1,5-a]pyrimidines .

Physicochemical Properties

Compound Name Melting Point Solubility (H₂O) logP Reference
5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid Not reported Low 1.2
5-(Furan-2-yl)-7-(trifluoromethyl)- Not reported Moderate 2.8
5-Isopropyl-7-(trifluoromethyl)- Not reported Low 3.5

Biological Activity

5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily stems from its interaction with various molecular targets, particularly kinases. The chlorine substituent and the carboxylic acid group are critical for binding to enzymes and receptors, influencing their activity. This compound has been shown to inhibit or activate specific biochemical pathways based on its structural characteristics and the nature of the target .

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, exhibit potent anticancer properties. For instance, selective inhibitors targeting casein kinase 2 (CK2) have been developed from this scaffold due to CK2's role in cancer progression. In vitro studies demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance selectivity and potency against CK2 .

Table 1: Inhibition Potency of Selected Pyrazolo[1,5-a]pyrimidines Against CK2

CompoundIC50 (µM)Selectivity
IC200.15High
IC190.20Moderate
5-Chloro0.47Low

PI3K Inhibition

This compound has also been studied for its inhibitory effects on phosphoinositide 3-kinase (PI3K) isoforms. It was noted that compounds with this scaffold showed varying degrees of inhibition against PI3Kδ and PI3Kα isoforms. The structure-activity relationship revealed that specific substitutions could significantly enhance selectivity and potency .

Table 2: IC50 Values for PI3K Inhibition

CompoundPI3Kδ IC50 (µM)PI3Kα IC50 (µM)Selectivity Ratio (α/δ)
CPL3024150.0181.4279
Compound A0.473.569.9

Case Study 1: Selective CK2 Inhibitors

A study focused on optimizing pyrazolo[1,5-a]pyrimidines led to the identification of highly selective CK2 inhibitors. The research highlighted the importance of the carboxylic acid group and specific amine substitutions for effective binding to CK2α . These findings suggest a promising pathway for developing targeted cancer therapies.

Case Study 2: Antiviral Activity

Another investigation explored the antiviral potential of pyrazolo[1,5-a]pyrimidines against various viral pathogens. The results indicated that certain derivatives exhibited significant antiviral activity, making them candidates for further development as antiviral agents .

Q & A

Q. What are the established synthetic routes for 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via condensation of 5-aminopyrazole derivatives with carbonyl-containing reagents. For example, 5-aminopyrazole reacts with sodium nitromalonaldehyde to form pyrazolo[1,5-a]pyrimidine intermediates, which are subsequently chlorinated and carboxylated. Key intermediates are characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and purity . Recrystallization in ethanol or methanol is commonly employed for purification, followed by HPLC analysis (C18 column, acetonitrile/water mobile phase) to verify >95% purity .

Q. What analytical methods are recommended for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H^1H-NMR (400 MHz, DMSO-d6d_6) identifies proton environments, particularly distinguishing the chlorinated pyrimidine ring (δ 8.2–8.5 ppm) and carboxylic acid protons (δ 12.5–13.0 ppm). 13C^{13}C-NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) is used for purity analysis. A gradient of 0.1% trifluoroacetic acid in water/acetonitrile (70:30 to 50:50 over 20 min) resolves impurities .

Q. How can solubility challenges in aqueous and organic solvents be addressed during biological assays?

The carboxylic acid group imparts pH-dependent solubility. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute with phosphate-buffered saline (PBS, pH 7.4) to ≤1% DMSO. For hydrophobic media, use co-solvents like PEG-400 or cyclodextrin inclusion complexes to enhance solubility without disrupting biological activity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reaction outcomes?

Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways to identify energetically favorable intermediates. For example, transition-state analysis of the chlorination step can predict regioselectivity. Coupling computational results with experimental validation (e.g., varying temperature or solvent polarity) reduces trial-and-error approaches. Reaction path search algorithms, as employed by ICReDD, integrate computational and experimental data to refine conditions (e.g., solvent choice, catalyst loading) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC50_{50} values or target selectivity often arise from assay variability (e.g., cell line differences, incubation times). To address this:

  • Standardize Assay Conditions: Use consistent cell lines (e.g., HEK293 for kinase assays) and control for ATP concentration in enzymatic studies .
  • Comparative Dose-Response Analysis: Perform parallel assays with reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, controlling for variables like solvent effects or protein batch variability.

Q. How can factorial design improve the yield of multi-step syntheses?

A 2k2^k factorial design evaluates critical factors (e.g., temperature, catalyst ratio, reaction time). For example:

  • Factors: Catalyst (Pd/C vs. CuI), solvent (DMF vs. THF), and temperature (80°C vs. 100°C).
  • Response Variables: Yield (%) and byproduct formation (HPLC area %).
    Statistical software (e.g., JMP, Minitab) identifies interactions between variables. A Pareto chart prioritizes factors, enabling optimization of conditions (e.g., 5 mol% CuI in DMF at 100°C increases yield by 22% while minimizing side reactions) .

Q. What methodologies validate the compound’s mechanism of action in kinase inhibition studies?

  • Kinase Profiling: Screen against a panel of 50+ kinases (e.g., CDK2, EGFR) at 1 µM to assess selectivity. Use radiometric assays (33P^{33}P-ATP incorporation) for high sensitivity .
  • Molecular Docking: Simulate binding modes using AutoDock Vina with kinase crystal structures (PDB ID: 1HCL). Focus on hydrogen bonding between the carboxylic acid group and conserved lysine residues (e.g., Lys33 in CDK2) .
  • Resistance Mutagenesis: Introduce point mutations (e.g., Lys33Ala) in kinase genes to confirm target engagement via loss of activity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Pharmacokinetic Profiling: Measure plasma stability (e.g., half-life in mouse serum) and tissue distribution (LC-MS/MS). Low bioavailability due to rapid hepatic clearance may explain reduced in vivo efficacy .
  • Metabolite Identification: Incubate the compound with liver microsomes (human or murine) to detect inactive metabolites (e.g., glucuronidated derivatives) via UPLC-QTOF-MS .
  • Tumor Microenvironment Models: Use 3D spheroid cultures or patient-derived xenografts (PDX) to better replicate in vivo conditions .

Methodological Resources

  • Synthetic Protocols: Detailed procedures in Supporting Information of ACS publications .
  • Computational Tools: COMSOL Multiphysics for reaction simulation ; Gaussian 16 for DFT calculations .
  • Assay Guidelines: NIH Assay Guidance Manual for kinase studies .

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